molecular formula C20H28N2O3 B3851886 2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol

2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol

Cat. No. B3851886
M. Wt: 344.4 g/mol
InChI Key: AXGSNMHWDSURJG-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a methoxy-naphthyl group, an ethoxy group, and a piperazinyl group . These groups are common in many organic compounds and can contribute various properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxy-naphthyl group would contribute aromaticity to the molecule, the piperazinyl group would introduce a cyclic structure, and the ethoxy group would add an ether linkage .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether groups might undergo reactions with strong acids, while the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ether and piperazine groups might make it polar and potentially soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, compounds containing piperazine rings can sometimes be associated with neurological effects .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

properties

IUPAC Name

2-[2-[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-24-20-7-6-17(18-4-2-3-5-19(18)20)16-22-10-8-21(9-11-22)12-14-25-15-13-23/h2-7,23H,8-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSNMHWDSURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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